molecular formula C7H14N2O6 B024803 4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one CAS No. 108351-34-4

4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one

Cat. No. B024803
CAS RN: 108351-34-4
M. Wt: 222.2 g/mol
InChI Key: NWQUMNKTNQQHPK-UHFFFAOYSA-N
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Description

SB 206553 is a chemical compound known for its role as a mixed antagonist for the serotonin receptors 5-HT 2B and 5-HT 2C. It has anxiolytic properties in animal studies and interacts with a range of other drugs. Additionally, it acts as a positive allosteric modulator of alpha 7 nicotinic acetylcholine receptors .

Scientific Research Applications

SB 206553 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure and function of serotonin receptors.

    Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.

    Medicine: SB 206553 has potential therapeutic applications due to its anxiolytic properties and its ability to modulate serotonin receptors.

    Industry: The compound is used in the development of new drugs and as a reference standard in analytical chemistry.

Preparation Methods

The synthesis of SB 206553 involves several steps, starting with the preparation of the core structure, which is a pyrroloindole derivative. The synthetic route typically includes the following steps:

    Formation of the pyrroloindole core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyridylcarbamoyl group: This step involves the reaction of the pyrroloindole core with a pyridine derivative to introduce the pyridylcarbamoyl group.

    Final modifications: Additional steps may include purification and crystallization to obtain the final product in a pure form.

Industrial production methods for SB 206553 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

SB 206553 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridylcarbamoyl group, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SB 206553 exerts its effects by acting as a mixed antagonist for the serotonin receptors 5-HT 2B and 5-HT 2C. It binds to these receptors and inhibits their activity, which leads to a reduction in serotonin signaling. Additionally, SB 206553 acts as a positive allosteric modulator of alpha 7 nicotinic acetylcholine receptors, enhancing their activity. The molecular targets and pathways involved include the serotonin signaling pathway and the cholinergic signaling pathway .

Comparison with Similar Compounds

SB 206553 is unique in its ability to act as both a serotonin receptor antagonist and a positive allosteric modulator of nicotinic acetylcholine receptors. Similar compounds include:

    Ketanserin: A selective serotonin receptor antagonist.

    RS-127445: A selective 5-HT 2B receptor antagonist.

    SB 242084: A selective 5-HT 2C receptor antagonist.

Compared to these compounds, SB 206553 has a broader range of activity due to its dual action on serotonin and nicotinic acetylcholine receptors .

properties

CAS RN

108351-34-4

Molecular Formula

C7H14N2O6

Molecular Weight

222.2 g/mol

IUPAC Name

4-hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one

InChI

InChI=1S/C7H14N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2-6,10-14H,1H2,(H2,8,9,15)

InChI Key

NWQUMNKTNQQHPK-UHFFFAOYSA-N

SMILES

C(C(C(C(C1C(NC(=O)N1)O)O)O)O)O

Canonical SMILES

C(C(C(C(C1C(NC(=O)N1)O)O)O)O)O

synonyms

1,2-diamino-1,2-N,N'-carbonyl-1,2-dideoxyglucose hydrate
antibiotic CV-1
CV-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one
Reactant of Route 2
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one
Reactant of Route 3
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one
Reactant of Route 4
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one
Reactant of Route 5
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one
Reactant of Route 6
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one

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